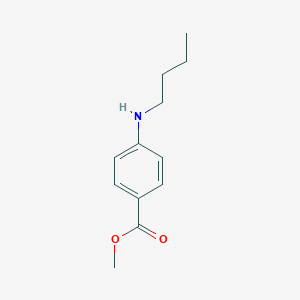
Methyl 4-(butylamino)benzoate
Cat. No. B515606
Key on ui cas rn:
71839-12-8
M. Wt: 207.27 g/mol
InChI Key: IHRPJNDVWBJCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09346795B2
Procedure details


Following a procedure analogous to that for the synthesis of Intermediate 137, 4-aminobenzoic acid methyl ester (Aldrich, 500 mg, 3.31 mmol) and butyraldehyde (300 μL, 3.31 mmol) were converted to the title compound (600 mg, 82%). 1H NMR (CDCl3) δ 7.91-7.80 (m, 2H), 6.59-6.46 (m, 2H), 3.86 (s, 3H), 3.18 (t, J=7.0 Hz, 2H), 1.67-1.58 (m, 2H), 1.48-1.37 (m, 2H), 0.98 (t, J=7.4 Hz, 3H); MS(ESI+) m/z 208.1 (M+H)+.
[Compound]
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.[CH:12](=O)[CH2:13][CH2:14][CH3:15]>>[CH2:12]([NH:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([O:2][CH3:1])=[O:11])=[CH:5][CH:6]=1)[CH2:13][CH2:14][CH3:15]
|
Inputs


Step One
[Compound]
|
Name
|
Intermediate 137
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C=C1)N)=O
|
|
Name
|
|
|
Quantity
|
300 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)NC1=CC=C(C(=O)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 600 mg | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
